Importazole
Overview
Description
Importazole is a small molecule inhibitor specifically targeting the transport receptor importin-β. It is a cell-permeable compound that disrupts the importin-β-mediated nuclear import process. This compound has been extensively studied for its role in inhibiting the interaction between RanGTP and importin-β, which is crucial for the nuclear import of proteins .
Mechanism of Action
Target of Action
Importazole is a specific inhibitor of importin-β , a transport receptor . Importin-β, along with its partner importin-α, recognizes nuclear localization signal (NLS)-containing cargo molecules and mediates their import or export through nuclear pores .
Mode of Action
This compound blocks importin-β-mediated nuclear import by specifically inhibiting importin-β function . It likely alters the interaction between RanGTP and importin-β . RanGTP is a small GTPase that binds directly to importin-β in the nucleus, causing a conformational change that releases importin-α and NLS cargoes .
Biochemical Pathways
The inhibition of the RanGTP/importin-β pathway by this compound results in multiple mitotic defects . This pathway is crucial during both interphase and mitosis . During interphase, importin-β carries cargoes into the nucleus, where RanGTP releases them . A similar mechanism operates in mitosis to generate a gradient of active spindle assembly factors around mitotic chromosomes .
Pharmacokinetics
It is stable for 24 months in lyophilized form and for 3 months in solution at -20ºC .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the solvent used (e.g., DMSO) and the storage conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Importazole is synthesized through a series of chemical reactions involving the formation of a 2,4-diaminoquinazoline core. The synthetic route typically involves the following steps:
- Formation of the quinazoline ring.
- Introduction of amino groups at the 2 and 4 positions.
- Final modifications to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic chemistry protocols, ensuring high purity and yield. The compound is usually supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Importazole primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, making it suitable for biological studies.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of this compound include amines, aldehydes, and various catalysts.
Major Products: The major product of these reactions is this compound itself, characterized by its 2,4-diaminoquinazoline structure. The compound is purified to achieve a high level of purity (>97%) for research purposes .
Scientific Research Applications
Importazole has a wide range of applications in scientific research, particularly in the fields of cell biology, molecular biology, and cancer research:
Cell Biology: this compound is used to study the nuclear import of proteins and the role of importin-β in cellular processes.
Molecular Biology: It helps in understanding the RanGTP/importin-β pathway and its implications in various cellular functions.
Cancer Research: this compound has shown potential in sensitizing tumor cells to apoptosis-inducing agents, making it a valuable tool in cancer therapy research
Comparison with Similar Compounds
Leptomycin B: An inhibitor of CRM1-mediated nuclear export.
Ivermectin: Known for its role in inhibiting importin-α/β-mediated nuclear import.
Mifepristone: Affects nuclear import by targeting different pathways.
Uniqueness of Importazole: this compound is unique in its specific inhibition of importin-β without affecting other nuclear transport pathways. This specificity makes it a valuable tool for dissecting the roles of importin-β in various cellular processes .
Properties
IUPAC Name |
N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJEZIGDHFJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Importazole?
A1: this compound specifically inhibits the function of importin-β, a key protein involved in nuclear transport. [, ]
Q2: How does this compound interact with importin-β?
A2: this compound disrupts the interaction between importin-β and RanGTP, a small GTPase essential for cargo release in the nucleus. This disruption likely occurs through alteration of the importin-β interaction with RanGTP rather than direct destabilization of the complex. [, ]
Q3: What are the downstream consequences of this compound inhibiting importin-β function?
A3: this compound primarily blocks importin-β-mediated nuclear import, hindering the transport of cargo proteins into the nucleus. This blockage has been observed in both Xenopus egg extracts and cultured cells. [, ] It does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export, indicating specificity for the importin-β pathway. [, ]
Q4: What are the specific effects of this compound on mitosis?
A4: this compound interferes with the release of importin-β cargo during mitosis, leading to defects in spindle assembly, including both predicted and novel defects. [, ] This highlights the importance of the Ran/importin-β pathway for proper mitotic spindle formation.
Q5: Beyond mitosis, what other cellular processes are affected by this compound?
A5: this compound has been shown to inhibit rotavirus replication by disrupting importin-β1 function, a host factor crucial for the virus life cycle. [] Additionally, it inhibits Anaplasma phagocytophilum growth by interfering with the importin-α/β, RanGTP-dependent pathway used by the bacterial effector protein AnkA for nuclear entry. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound is a 2,4-diaminoquinazoline with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. []
Q7: What is known about the stability of this compound under different conditions?
A7: While specific stability data is limited in the provided research, this compound's efficacy in various experimental settings, including in vitro and in vivo studies, suggests it possesses sufficient stability for those applications.
Q8: Has the structure-activity relationship of this compound been investigated?
A8: Yes, researchers developed analogs of this compound to potentially improve its potency and specificity for inhibiting RanGTP/importin-β function. [] While some analogs displayed activity against nucleocytoplasmic transport and mitotic spindle assembly, none demonstrated significantly greater potency than this compound. []
Q9: What in vitro models have been used to study the effects of this compound?
A9: this compound has been extensively studied in Xenopus egg extracts and various cultured cell lines, including HeLa cells, human head and neck squamous cell carcinoma (HNSCC) cell lines, and chronic myeloid leukemia (CML) cell lines. [, , , ]
Q10: What are the observed effects of this compound in these in vitro models?
A10: In vitro, this compound effectively disrupts nuclear import, impairs spindle assembly, inhibits rotavirus replication, blocks Anaplasma phagocytophilum growth, enhances radiosensitivity in HNSCC cells, and reduces proliferation in CML cells. [1-4, 9]
Q11: Has this compound been tested in in vivo models?
A11: Yes, this compound demonstrated antirotavirus activity in mice, reducing viral shedding in stool, decreasing viral protein expression in the small intestine, and promoting restoration of damaged intestinal villi. [] It has also been tested in mouse models of prostate cancer, showing an inhibitory effect on tumor growth when combined with agonistic anti-human DR5 antibody treatment. []
Q12: Are there known mechanisms of resistance to this compound?
A12: While specific resistance mechanisms have not been extensively characterized, the research indicates that the androgen receptor splice variant AR-V7, found in docetaxel-resistant prostate cancer cells, does not rely on the importin-β pathway for nuclear localization and is therefore insensitive to this compound. [] This suggests potential limitations for this compound in targeting AR-V7-driven cancers.
Q13: What is the safety profile of this compound?
A13: The provided research primarily focuses on the mechanism of action and efficacy of this compound. While in vivo studies in mice suggest a certain level of tolerability at effective doses, further research is needed to fully characterize its safety profile and potential toxicity. []
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